

# Technical Guide: Spectroscopic Analysis of 1-methyl-1H-pyrazole-4-sulfonyl chloride

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## Compound of Interest

Compound Name: 1-methyl-1H-pyrazole-4-sulfonyl chloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for the key chemical intermediate, **1-methyl-1H-pyrazole-4-sulfonyl chloride**. Due to the limited availability of experimentally derived public data, this document presents predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data based on the analysis of structurally similar compounds and established spectroscopic principles. This guide also includes a detailed experimental protocol for the synthesis of the title compound, providing a comprehensive resource for researchers.

## Predicted Spectral Data

The following tables summarize the predicted  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and IR spectral data for **1-methyl-1H-pyrazole-4-sulfonyl chloride**. These predictions are derived from known spectral data of analogous compounds, including pyrazole derivatives and sulfonyl chlorides.

Table 1: Predicted  $^1\text{H}$  NMR Spectral Data for **1-methyl-1H-pyrazole-4-sulfonyl chloride**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Assignment
~8.2	Singlet	H-5 (pyrazole ring)
~8.0	Singlet	H-3 (pyrazole ring)
~4.0	Singlet	N-CH <sub>3</sub> (methyl group)

Solvent: CDCl<sub>3</sub>

Table 2: Predicted <sup>13</sup>C NMR Spectral Data for **1-methyl-1H-pyrazole-4-sulfonyl chloride**

Chemical Shift ( $\delta$ , ppm)	Assignment
~142	C-5 (pyrazole ring)
~135	C-3 (pyrazole ring)
~120	C-4 (pyrazole ring)
~40	N-CH <sub>3</sub> (methyl group)

Solvent: CDCl<sub>3</sub>

Table 3: Predicted IR Spectral Data for **1-methyl-1H-pyrazole-4-sulfonyl chloride**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3150-3100	Medium	C-H stretching (aromatic)
~3000-2950	Medium	C-H stretching (aliphatic)
~1550-1500	Medium	C=N stretching (pyrazole ring)
~1380-1360	Strong	Asymmetric SO <sub>2</sub> stretching
~1190-1170	Strong	Symmetric SO <sub>2</sub> stretching
~850-800	Strong	C-H out-of-plane bending
~600-550	Strong	S-Cl stretching

Sample Preparation: KBr pellet or Nujol mull

## Experimental Protocols

This section details the synthetic procedure for **1-methyl-1H-pyrazole-4-sulfonyl chloride** and the general methodologies for acquiring NMR and IR spectra.

### Synthesis of 1-methyl-1H-pyrazole-4-sulfonyl chloride

A common synthetic route involves the chlorosulfonation of 1-methyl-1H-pyrazole.<sup>[1]</sup>

Materials:

- 1-methyl-1H-pyrazole
- Chlorosulfonic acid
- Crushed ice
- Water (cold)

Procedure:

- In a flask equipped with a dropping funnel and a magnetic stirrer, and under a nitrogen atmosphere, cool chlorosulfonic acid to 0 °C.
- Slowly add 1-methyl-1H-pyrazole dropwise to the cooled chlorosulfonic acid while maintaining the temperature at 0 °C.
- After the addition is complete, gradually heat the reaction mixture to 110 °C and maintain it at this temperature for 3 hours.
- Cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
- A white solid will precipitate. Collect the solid by vacuum filtration.
- Wash the solid thoroughly with cold water.

- Dry the product under vacuum to yield **1-methyl-1H-pyrazole-4-sulfonyl chloride**.

## NMR Spectroscopy

Instrumentation:

- A 300 MHz or higher field NMR spectrometer.

Sample Preparation:

- Dissolve approximately 5-10 mg of the compound in about 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ).
- Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

- $^1\text{H}$  NMR: Acquire the spectrum using a standard single-pulse experiment. Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm). Use a sufficient number of scans to obtain a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Set the spectral width to cover the expected chemical shift range (e.g., 0-160 ppm). A larger number of scans will be required compared to  $^1\text{H}$  NMR to achieve an adequate signal-to-noise ratio.

## IR Spectroscopy

Instrumentation:

- A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

- Grind a small amount (1-2 mg) of the solid sample with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

- Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
- Place the pellet in the sample holder of the FTIR spectrometer.

#### Data Acquisition:

- Record the spectrum over the range of 4000-400  $\text{cm}^{-1}$ .
- Acquire a background spectrum of the empty sample compartment or a pure KBr pellet and subtract it from the sample spectrum to correct for atmospheric and instrumental interferences.

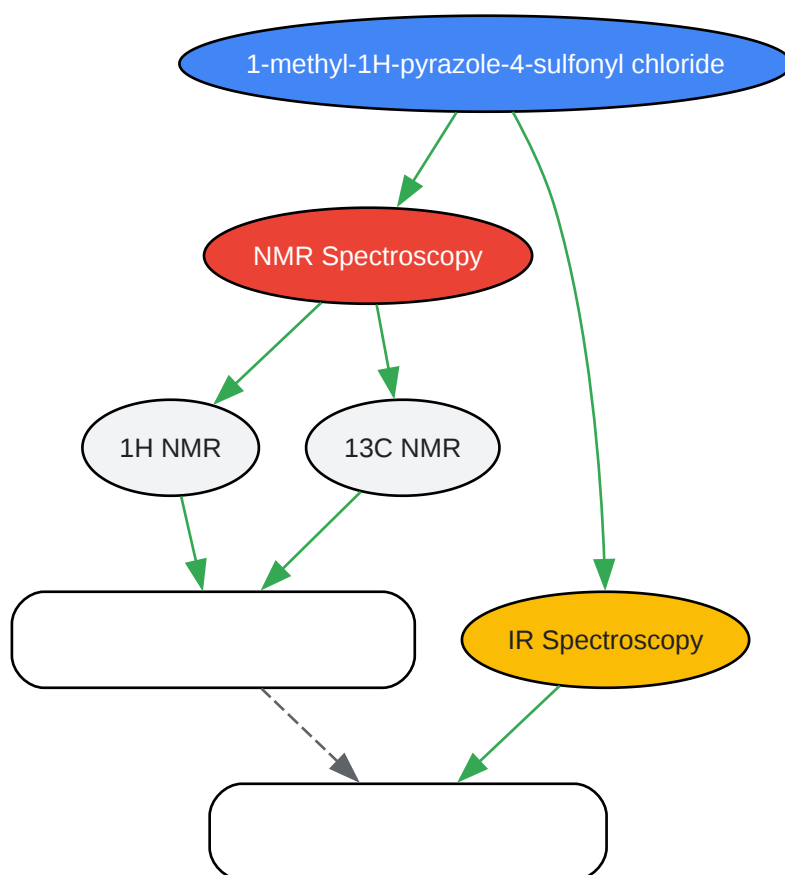
## Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and spectral analysis of **1-methyl-1H-pyrazole-4-sulfonyl chloride**.



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Caption: Experimental workflow for synthesis and analysis.



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Caption: Relationship between spectral data and structure.

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## References

- 1. 1H-Pyrazole-4-sulfonylchloride,1-methyl-(9CI) | 288148-34-5 [chemicalbook.com]
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